molecular formula C44H55NO17 B12791929 3''-O-Acetyl-2-hydroxyaclacinomycin CAS No. 86670-20-4

3''-O-Acetyl-2-hydroxyaclacinomycin

Cat. No.: B12791929
CAS No.: 86670-20-4
M. Wt: 869.9 g/mol
InChI Key: PHBWROLTIPXDSU-UHFFFAOYSA-N
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Description

3''-O-Acetyl-2-hydroxyaclacinomycin is a semisynthetic derivative of aclacinomycin A, a member of the anthracycline class of antibiotics. This compound is characterized by two critical structural modifications:

  • C-2 Hydroxyl Group: A hydroxyl group at position 2 of the aglycone moiety, which enhances antitumor activity compared to non-hydroxylated analogs .
  • 3''-O-Acetyl Group: An acetyl substitution at the 3''-O position of the cinerulose sugar, which significantly improves potency against leukemia cells .

These modifications optimize its interaction with cellular targets, particularly DNA topoisomerases, while reducing cardiotoxicity—a common limitation of anthracyclines .

Properties

CAS No.

86670-20-4

Molecular Formula

C44H55NO17

Molecular Weight

869.9 g/mol

IUPAC Name

methyl 4-[5-[4-acetyloxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C44H55NO17/c1-9-44(54)17-30(35-23(37(44)43(53)55-8)14-25-36(40(35)52)39(51)34-24(38(25)50)12-22(47)13-28(34)49)60-32-15-26(45(6)7)41(19(3)57-32)62-33-16-29(59-21(5)46)42(20(4)58-33)61-31-11-10-27(48)18(2)56-31/h12-14,18-20,26,29-33,37,41-42,47,49,52,54H,9-11,15-17H2,1-8H3

InChI Key

PHBWROLTIPXDSU-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)OC(=O)C)N(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’'-O-Acetyl-2-hydroxyaclacinomycin typically involves the acetylation of 2-hydroxyaclacinomycin. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of 3’'-O-Acetyl-2-hydroxyaclacinomycin follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3’'-O-Acetyl-2-hydroxyaclacinomycin undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3’'-O-Acetyl-2-hydroxyaclacinomycin has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying acetylation reactions and the behavior of anthracycline derivatives.

    Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.

    Industry: The compound is used in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of 3’'-O-Acetyl-2-hydroxyaclacinomycin involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the replication and transcription processes. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Antitumor Activity (IC₅₀) Against L1210 Leukemia Cells
Compound Structural Features IC₅₀ (μg/mL) Reference
Aclacinomycin A No C-2 hydroxyl; native cinerulose 0.10
2-Hydroxyaclacinomycin C-2 hydroxyl; no 3''-O-acetyl 0.10
3''-O-Acetyl-2-hydroxyaclacinomycin C-2 hydroxyl; 3''-O-acetyl 0.05
4''-O-Acetyl-2-hydroxyaclacinomycin C-2 hydroxyl; 4''-O-acetyl 0.20
2''-O-Acetyl-2-hydroxyaclacinomycin C-2 hydroxyl; 2''-O-acetyl 0.10
Key Findings :

Superior Potency of 3''-O-Acetyl Derivative: The 3''-O-acetylated compound exhibits twice the potency of its parent (2-hydroxyaclacinomycin) and aclacinomycin A, highlighting the critical role of the 3''-O-acetyl group . In contrast, 4''-O-acetylation reduces activity (IC₅₀ = 0.20 μg/mL), indicating steric or electronic hindrance at this position .

Mechanistic Insights

  • DNA Intercalation : The planar aglycone moiety intercalates into DNA, while the cinerulose sugar facilitates binding to topoisomerase II. The 3''-O-acetyl group likely stabilizes this interaction .
  • Reduced Toxicity: Unlike doxorubicin, 3''-O-acetyl-2-hydroxyaclacinomycin avoids redox cycling (a cause of cardiotoxicity) due to its modified sugar moiety .

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